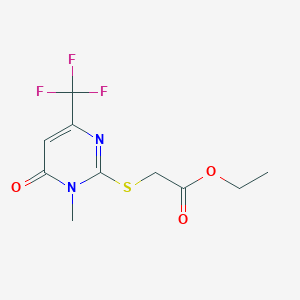
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-Dihydro-2-pyrimidinyl)sulfanyl)acetate
概要
説明
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound. It’s categorized under the sulfanylacetate derivatives, recognized for their diverse chemical properties and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine ring, followed by the introduction of the sulfanyl group and ethyl acetate through a series of nucleophilic substitution and esterification reactions. The reaction conditions usually require careful control of temperature, pH, and the use of suitable solvents.
Industrial Production Methods: In industrial settings, the production often involves automated processes to ensure precision and scalability. High-purity reagents and catalysts are employed, alongside advanced techniques like continuous flow reactors to optimize yield and reduce production costs.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized to introduce sulfoxide or sulfone groups, enhancing its reactivity.
Reduction: Reduction reactions might target the oxo group to generate hydroxyl derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing modifications on the pyrimidine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Various halogenating agents, and nucleophiles like thiols, amines under controlled pH and temperature conditions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Modified pyrimidine rings with diverse functional groups.
科学的研究の応用
Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is valuable in:
Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.
Biology: Used in enzyme inhibition studies due to its structural similarity to biological molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in developing antiviral and anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and material sciences.
作用機序
The compound's effects are typically exerted through:
Molecular Targets: Enzyme active sites, DNA/RNA binding.
Pathways Involved: It may inhibit specific enzymes by forming stable complexes or interfere with nucleic acid synthesis, disrupting cellular functions.
類似化合物との比較
Ethyl 2-((1-methyl-6-oxo-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate
Ethyl 2-((1-methyl-6-oxo-4-(chloromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate
Comparison:
Structural Differences: The trifluoromethyl group in Ethyl 2-((1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl)sulfanyl)acetate is more electronegative, enhancing its reactivity and biological activity.
Uniqueness: Its trifluoromethyl group imparts distinct steric and electronic properties, often resulting in enhanced binding affinity in biological systems, making it a more potent compound in various applications.
This detailed analysis provides a comprehensive understanding of this compound, from its synthesis to its diverse applications and unique properties.
特性
IUPAC Name |
ethyl 2-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S/c1-3-18-8(17)5-19-9-14-6(10(11,12)13)4-7(16)15(9)2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFMWNUIWBUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=O)N1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















